![molecular formula C8H8N4O B12578557 N-[2-(Azidomethyl)phenyl]formamide CAS No. 496963-66-7](/img/structure/B12578557.png)
N-[2-(Azidomethyl)phenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Azidomethyl)phenyl]formamide is an organic compound with the molecular formula C₈H₈N₄O It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a formamide group (-NHCHO)
Métodos De Preparación
The synthesis of N-[2-(Azidomethyl)phenyl]formamide can be achieved through several methods. One common approach involves the reaction of 2-(chloromethyl)benzaldehyde with sodium azide in the presence of a suitable solvent to form the azido intermediate. This intermediate is then subjected to formylation using formic acid or formic acid derivatives to yield the final product .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis typically involves the use of mild reaction conditions and readily available reagents. The reaction is usually carried out under controlled temperatures to ensure high yields and purity of the product.
Análisis De Reacciones Químicas
N-[2-(Azidomethyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: Reduction of the azido group can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
N-[2-(Azidomethyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, particularly in click chemistry for labeling biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(Azidomethyl)phenyl]formamide involves the reactivity of the azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions in click chemistry applications. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .
Comparación Con Compuestos Similares
N-[2-(Azidomethyl)phenyl]formamide can be compared to other azido-containing compounds such as:
Azidomethylbenzene: Lacks the formamide group, making it less versatile in certain applications.
Azidomethylformamide: Similar structure but without the phenyl ring, affecting its reactivity and applications.
Phenylazide: Contains only the azido group attached to a phenyl ring, limiting its use in bioconjugation and other specialized reactions.
The presence of both the azido and formamide groups in this compound makes it unique and valuable for a wide range of applications .
Propiedades
Número CAS |
496963-66-7 |
|---|---|
Fórmula molecular |
C8H8N4O |
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
N-[2-(azidomethyl)phenyl]formamide |
InChI |
InChI=1S/C8H8N4O/c9-12-11-5-7-3-1-2-4-8(7)10-6-13/h1-4,6H,5H2,(H,10,13) |
Clave InChI |
HPLVJHMGALDWNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN=[N+]=[N-])NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)
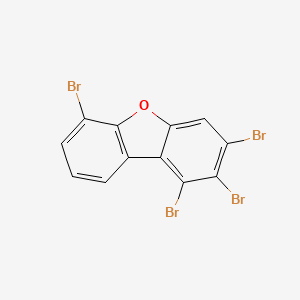
![2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione](/img/structure/B12578507.png)
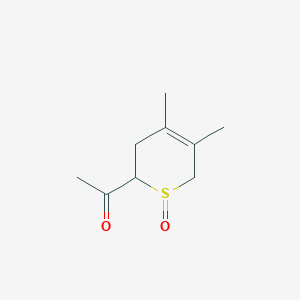
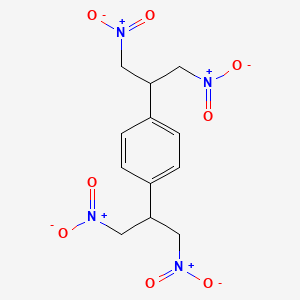
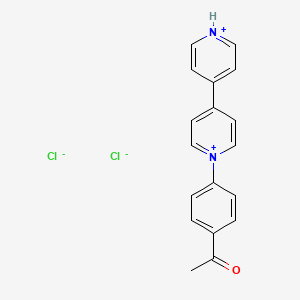
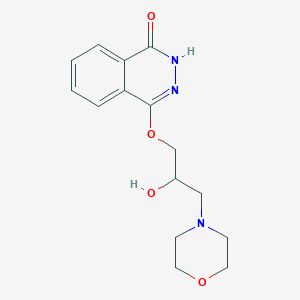
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)
![3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile](/img/structure/B12578553.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
